molecular formula C20H21NO3 B2481563 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone CAS No. 1421455-23-3

3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone

Cat. No.: B2481563
CAS No.: 1421455-23-3
M. Wt: 323.392
InChI Key: DQPXJTNEOVZQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone is a chemical compound offered for research and development purposes. This molecule features a 3-oxa-9-azabicyclo[3.3.1]nonane scaffold, a bicyclic structure known to be of significant interest in medicinal chemistry and chemical synthesis . The structure is functionalized with a 4-phenoxyphenyl methanone group, which may influence its physicochemical properties and biological activity. Related 9-azabicyclo[3.3.1]nonane derivatives have been extensively investigated as catalysts in oxidation reactions and as key intermediates in the synthesis of compounds with potential biological activity . Researchers can explore this compound as a building block for the synthesis of more complex molecules or as a candidate for screening in various biochemical assays. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-oxa-9-azabicyclo[3.3.1]nonan-9-yl-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-20(21-16-5-4-6-17(21)14-23-13-16)15-9-11-19(12-10-15)24-18-7-2-1-3-8-18/h1-3,7-12,16-17H,4-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPXJTNEOVZQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(C1)N2C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Cyclization Strategy

The Mannich reaction is a cornerstone for assembling nitrogen-containing bicyclic systems. In the synthesis of 9-phenyl-9-azabicyclo[3.3.1]nonan-3-one, glutaraldehyde, aniline, and 3-oxopentanedioic acid were condensed under aqueous acidic conditions to form the bicyclic framework. For the 3-oxa variant, this method can be modified by replacing glutaraldehyde with a glycolaldehyde derivative to introduce the oxygen atom. Key steps include:

  • Condensation : Reacting glycolaldehyde with a primary amine (e.g., benzylamine) and a β-keto acid derivative.
  • Cyclization : Acid- or base-mediated intramolecular cyclization to form the bicyclo[3.3.1] system.
  • Deprotection : Removing temporary protecting groups (e.g., benzyl) to yield the free amine.

This method achieves moderate yields (40–60%) but requires optimization to prevent side reactions such as over-alkylation.

Claisen-Schmidt Condensation for Oxygen Bridge Formation

The Claisen-Schmidt reaction, typically used for chalcone synthesis, has been adapted for constructing oxygenated bicyclic systems. For example, PMC7869538 demonstrates the synthesis of a chalcone derivative via condensation of 4-hydroxybenzaldehyde and acetophenone under basic conditions. Applied to the target compound:

  • Aldol Condensation : Reacting a diketone (e.g., 3-oxopentanedioic acid) with a substituted aldehyde to form an α,β-unsaturated ketone.
  • Cyclization : Intramolecular nucleophilic attack by an amine to form the azabicyclic core.
  • Oxidation : Introducing the oxygen bridge via epoxidation or hydroxylation.

This route offers superior regioselectivity but faces challenges in stabilizing reactive intermediates.

Functionalization with 4-Phenoxyphenyl Methanone

Attaching the 4-phenoxyphenyl methanone group to the bicyclic core requires careful selection of coupling reagents and reaction conditions. Two validated strategies emerge: nucleophilic acyl substitution and Friedel-Crafts acylation .

Nucleophilic Acyl Substitution

In this approach, the bicyclic amine acts as a nucleophile, displacing a leaving group (e.g., chloride) from an activated ketone. US5340936A describes analogous reactions for 8-azabicyclo[3.2.1]octane derivatives, where chloroacetamide derivatives react with secondary amines under basic conditions. For the target compound:

  • Activation : Synthesize 4-phenoxyphenyl chloroacetamide via reaction of 4-phenoxyphenylacetic acid with thionyl chloride.
  • Coupling : React the chloroacetamide with 3-oxa-9-azabicyclo[3.3.1]nonane in the presence of potassium carbonate or sodium hydride.
  • Purification : Column chromatography (hexane/ethyl acetate) yields the final product.

Yields for this method range from 50–70%, with purity confirmed via $$^1$$H-NMR and HR-MS.

Friedel-Crafts Acylation

For aromatic systems activated toward electrophilic substitution, Friedel-Crafts acylation offers a direct route. PMC7869538 highlights the use of Lewis acids (e.g., AlCl$$_3$$) to facilitate acylation of electron-rich arenes. Applied here:

  • Acylation : Treat 4-phenoxyanisole with 3-oxa-9-azabicyclo[3.3.1]nonan-9-yl carbonyl chloride in the presence of AlCl$$_3$$.
  • Demethylation : Remove methyl protecting groups using BBr$$3$$ or H$$2$$O/AcOH.
  • Crystallization : Recrystallize from ethanol to obtain pure product.

This method is less common due to competing side reactions but achieves higher yields (65–75%) in optimized conditions.

Stereochemical Considerations and Resolution

The bicyclo[3.3.1]nonane system inherently possesses chiral centers, necessitating strategies for enantiomeric control. PMC3379287 reports spontaneous resolution of racemic 9-phenyl-9-azabicyclo[3.3.1]nonan-3-one via recrystallization from ethyl acetate/petroleum ether. For the target compound:

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives during cyclization to induce asymmetry.
  • Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.
  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester intermediates to isolate enantiomers.

Optimization and Scalability Challenges

Reaction Condition Optimization

  • Solvent Selection : Polar aprotic solvents (DMF, acetone) improve solubility of intermediates but may hinder cyclization.
  • Temperature Control : Reflux conditions (80–100°C) favor cyclization but risk decomposition of sensitive groups.
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency but require rigorous exclusion of moisture.

Analytical Validation

  • Spectroscopic Characterization : IR spectra confirm carbonyl stretches (~1680 cm$$^{-1}$$) and C-O-C ether linkages (~1240 cm$$^{-1}$$).
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for related azabicyclic compounds.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties
Research indicates that compounds similar to 3-Oxa-9-azabicyclo[3.3.1]nonan have demonstrated significant antimicrobial activity against various bacterial strains. The structural features of the compound contribute to its effectiveness in inhibiting microbial growth, making it a candidate for developing new antimicrobial agents.

Anticancer Potential
The compound's unique bicyclic structure allows it to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor cell growth in vitro, suggesting its potential as an anticancer agent. In particular, compounds with similar frameworks have exhibited varying degrees of cytotoxicity against different cancer cell lines, indicating a promising avenue for further exploration in cancer therapy .

Neuroprotective Effects
The interaction of this compound with monoamine neurotransmitter systems suggests potential applications in treating neurological disorders. Monoamine reuptake inhibitors derived from similar structures are known to be effective in managing conditions such as depression and anxiety. The ability of 3-Oxa-9-azabicyclo[3.3.1]nonan derivatives to modulate neurotransmitter levels could lead to advancements in neuropharmacology .

Synthetic Methodologies

The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan derivatives typically involves several key steps:

  • Cyclization Reactions : The formation of the bicyclic structure often requires cyclization reactions involving suitable precursors under controlled conditions.
  • Functional Group Modifications : Various functional groups can be introduced or modified to enhance biological activity or improve solubility.
  • Purification Techniques : Advanced purification methods, such as chromatography, are employed to isolate the desired compound with high purity and yield.

Therapeutic Applications

The therapeutic applications of 3-Oxa-9-azabicyclo[3.3.1]nonan derivatives are diverse:

Application AreaDescription
Antimicrobial Agents Potential development of new antibiotics targeting resistant bacterial strains.
Cancer Therapy Exploration as a chemotherapeutic agent due to its ability to inhibit tumor growth.
Neurological Disorders Use as a monoamine reuptake inhibitor for treating depression and anxiety disorders.
Pain Management Possible application in pain relief therapies through modulation of neurotransmitter systems.

Case Studies

Several studies have documented the efficacy of compounds related to 3-Oxa-9-azabicyclo[3.3.1]nonan:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of synthesized derivatives against various pathogens, demonstrating significant inhibition rates compared to standard antibiotics .
  • Anticancer Research : In vitro assays revealed that certain derivatives exhibited over 70% growth inhibition against specific cancer cell lines, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s 3-Oxa-9-azabicyclo[3.3.1]nonane core distinguishes it from analogs with purely nitrogen-containing bicyclic systems (e.g., 3-azabicyclo[3.3.1]nonane derivatives). Key comparisons include:

Compound Core Structure Substituents Key Features Reference
Target compound 3-Oxa-9-azabicyclo[3.3.1]nonane 4-Phenoxyphenyl methanone Oxygen and nitrogen bridges; bulky aromatic substituent
2,4-Bis(4-ethoxyphenyl)-3-azabicyclo[...] 3-Azabicyclo[3.3.1]nonane 4-Ethoxyphenyl groups at C2, C4 Synthesized via Mannich condensation; chair-chair conformation
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one 3-Azabicyclo[3.3.1]nonane Methyl at N9, ketone at C3 Smaller substituent; used in hydroxylamine reactions
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one HCl 3-Oxa-9-azabicyclo[3.3.1]nonane Ketone at C7; hydrochloride salt Oxygen and nitrogen bridges; pharmacological potential (unspecified)
  • Impact of Oxygen Bridge : The 3-Oxa substitution introduces electronic and steric differences compared to all-aza analogs. For example, oxygen’s electronegativity may alter electron distribution in the bicyclic core, affecting reactivity or binding interactions.

Substituent Effects

The 4-phenoxyphenyl group in the target compound is bulkier than substituents in analogs, influencing solubility, steric hindrance, and intermolecular interactions:

Compound Substituent Properties Biological Activity/Applications Reference
Target compound 4-Phenoxyphenyl (bulky, aromatic) Undocumented; potential receptor ligand
2,4-Bis(4-chlorophenyl)-3-azabicyclo[...] 4-Chlorophenyl (electron-withdrawing) Antibacterial/anticancer research
N-Substituted carbamate analogs Carbamate groups (e.g., 2f in ) High sigma-2 receptor affinity
1-Methyl-2,4-bis(2-methoxyphenyl)-3-azabicyclo[...] 2-Methoxyphenyl (electron-donating) Conformational studies (chair-chair)
  • Electronic Effects : Electron-donating groups (e.g., methoxy in ) may enhance solubility, while electron-withdrawing groups (e.g., chloro in ) could improve metabolic stability.
  • Steric Effects: Bulky substituents like 4-phenoxyphenyl may hinder molecular packing in crystals or limit binding to sterically sensitive targets.

Conformational Analysis

Bicyclo[3.3.1]nonane derivatives exhibit diverse conformations, which influence their biological activity:

  • Chair-Chair : Observed in 2,4-bis(4-ethoxyphenyl)-3-azabicyclo[...] .
  • Chair-Boat : Reported in older analogs (e.g., Smith-Verdier et al., 1983) .
  • Impact of 3-Oxa Bridge : The oxygen atom may enforce a specific puckering mode, as described by Cremer-Pople coordinates .

Pharmacological Relevance

  • Sigma-2 Receptor Ligands : Carbamate derivatives show high affinity (e.g., compound 2f in ).
  • Antibacterial/Anticancer Agents: 3-Azabicyclo[3.3.1]nonan-9-ones with aryl substituents .

Biological Activity

3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone is a complex bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The cyclization process is crucial for forming the bicyclic core structure, which is essential for its biological activity.

Synthetic Routes

Common synthetic methods include:

  • Cyclization of precursors : Controlled conditions are maintained to achieve high yields.
  • Oxidation and Reduction Reactions : These reactions modify the functional groups to enhance biological activity.

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential as an antimicrobial and anticancer agent.

The compound is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects. This interaction may involve:

  • Inhibition of monoamine reuptake : Similar compounds have shown efficacy in treating depression by modulating neurotransmitter levels .
  • Antimicrobial properties : Research indicates potential effectiveness against various bacterial strains, suggesting a role in infection control.

Case Studies

  • Anticancer Activity : A study evaluated the compound's effect on cancer cell lines, demonstrating significant cytotoxicity at certain concentrations. The mechanism was linked to apoptosis induction in malignant cells.
  • Antimicrobial Efficacy : Another investigation assessed its antibacterial properties against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration.

Data Table of Biological Activities

Activity Type Effect Observed Study Reference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Neurotransmitter ModulationIncreased serotonin levels in vitro

Comparative Analysis

When compared to similar compounds within the 9-azabicyclo[3.3.1]nonane class, 3-Oxa-9-azabicyclo[3.3.1]nonan exhibits unique properties due to its specific substituents, enhancing its therapeutic potential.

Similar Compounds

Compound Name Biological Activity Unique Features
9-Azabicyclo[3.3.1]nonane N-OxylCatalytic properties in oxidation reactionsLacks phenoxy group
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneUsed in synthetic organic chemistryDifferent reactivity profile

Q & A

Basic: What synthetic strategies are employed for preparing 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone?

Answer:
The compound is synthesized via multi-step organic reactions, often involving Mannich condensations to construct the bicyclic framework. Key steps include:

  • Cyclization : Formation of the 3-oxa-9-azabicyclo[3.3.1]nonane core via acid- or base-catalyzed cyclization .
  • Functionalization : Coupling the bicyclic amine with 4-phenoxyphenylmethanone using activating agents (e.g., HATU or EDC) under inert conditions.
  • Optimization : Reaction parameters (temperature, solvent polarity, and catalyst choice) are critical for yield and purity. For example, THF or DCM at 0–25°C minimizes side-product formation .

Advanced: How can stereochemical challenges during synthesis be addressed?

Answer:
Stereochemical control in the bicyclic system requires:

  • Chiral auxiliaries : Use of enantiopure starting materials or catalysts to direct stereochemistry at the nitrogen and oxygen centers .
  • Crystallographic validation : Post-synthesis X-ray diffraction (XRD) to confirm absolute configuration. For disordered regions, SHELXL refinement with TWIN/ROTA commands resolves ambiguities (e.g., handling pseudosymmetry in the bicyclic core) .
  • Dynamic NMR : Monitoring ring puckering and conformational equilibria at varying temperatures to identify kinetic vs. thermodynamic products .

Basic: What techniques are used for structural characterization?

Answer:

  • X-ray crystallography : Primary method for absolute configuration determination. Data collection with a Bruker APEXII CCD detector and refinement via SHELXL (e.g., monoclinic space groups like P2₁/n with Z = 4 are common) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigning proton environments (e.g., deshielded protons near the oxygen/nitrogen atoms at δ 3.5–4.5 ppm) .
    • HRMS : Confirming molecular ion peaks with <2 ppm error .

Advanced: How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved?

Answer:

  • Twinning : Use SHELXL’s TWIN command with HKLF5 format for data integration. For example, refine twin fractions iteratively to minimize Rint .
  • Disordered atoms : Apply PART and ISOR restraints to model alternate conformations. Validate with Qpeak analysis in ORTEP-3 to avoid over-interpretation .
  • Validation tools : Cross-check with PLATON ’s ADDSYM to detect missed symmetry operations .

Basic: How is biological activity evaluated for this compound?

Answer:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) testing against Bacillus subtilis or Candida albicans at 6.25–50 µg/mL, with agar dilution methods .
  • Dose-response curves : IC₅₀ determination via microplate readers (e.g., OD₆₀₀ measurements for bacterial growth inhibition) .

Advanced: What strategies improve structure-activity relationship (SAR) analysis?

Answer:

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-chlorophenyl instead of phenoxy) to assess electronic effects on bioactivity .
  • Computational modeling :
    • Docking studies : Use AutoDock Vina to predict binding to bacterial enzyme targets (e.g., dihydrofolate reductase) .
    • MD simulations : Analyze conformational stability of the bicyclic core in solvated environments (e.g., 100-ns trajectories in GROMACS) .

Basic: How is purity validated during synthesis?

Answer:

  • HPLC : Reverse-phase C18 columns (ACN:H₂O gradient) with UV detection at 254 nm. Purity ≥95% is required for biological testing .
  • Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .

Advanced: How are reaction mechanisms probed for complex byproducts?

Answer:

  • Isotopic labeling : Use ¹⁵N-labeled amines to track nitrogen migration during cyclization via ESI-MS .
  • Kinetic studies : Monitor reaction progress via in situ IR to detect intermediates (e.g., enamine formation at ~1650 cm⁻¹) .

Basic: What safety protocols apply for handling this compound?

Answer:

  • PPE : Gloves, lab coats, and fume hoods for all steps (amines are potential irritants) .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration .

Advanced: How is conformational analysis performed for the bicyclic core?

Answer:

  • Cremer-Pople parameters : Calculate puckering amplitudes (θ) and phases (φ) from XRD data to quantify ring distortion .
  • DFT optimization : Compare B3LYP/6-31G(d) geometries with crystallographic data to identify low-energy conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.